molecular formula C15H12ClN3O3S B4389215 4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4389215
M. Wt: 349.8 g/mol
InChI Key: HPSCQXCKVPIFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-phenyl-1,2,4-oxadiazole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE include other 1,2,4-oxadiazole derivatives, such as:

  • 1,2,4-oxadiazole-5-carboxylic acid derivatives
  • 1,2,4-oxadiazole-3-thiol derivatives
  • 1,2,4-oxadiazole-5-amine derivatives

These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-12-6-8-13(9-7-12)23(20,21)17-10-14-18-15(19-22-14)11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCQXCKVPIFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.